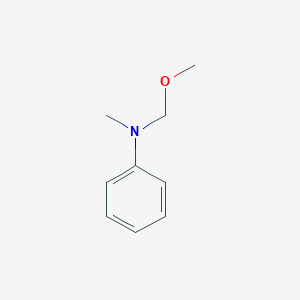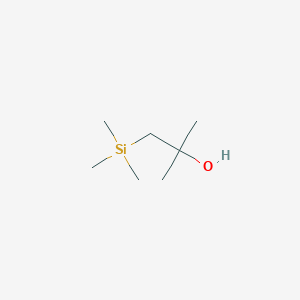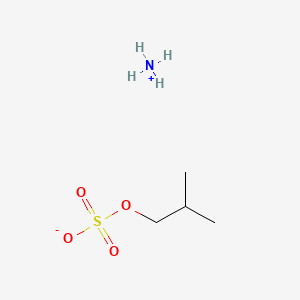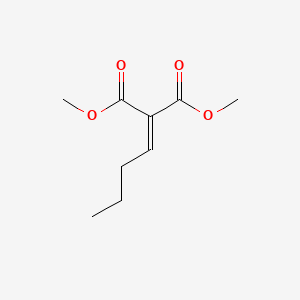![molecular formula C13H16O2S B14716575 1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane CAS No. 21849-30-9](/img/structure/B14716575.png)
1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfinyl)-2-oxaspiro[25]octane is a spirocyclic compound characterized by a unique structure that includes a benzenesulfinyl group attached to an oxaspiro[25]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane typically involves the reaction of cyclohexanone with benzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfoxide, which undergoes cyclization to form the spirocyclic structure. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved using a continuous-flow microreaction system. This method offers advantages such as precise control over reaction conditions, improved safety, and higher efficiency compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfoxide group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures (0-25°C) and short reaction times (1-2 hours).
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include low temperatures (-10 to 0°C) and inert atmosphere.
Substitution: Amines, thiols; reaction conditions vary depending on the nucleophile used but generally involve room temperature and moderate reaction times (2-6 hours).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane has found applications in several scientific research areas:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The benzenesulfinyl group can act as an electrophilic center, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The spirocyclic structure provides steric hindrance, which can influence the compound’s reactivity and selectivity .
Comparison with Similar Compounds
1-(Benzenesulfinyl)-2-oxaspiro[2.5]octane can be compared with other spirocyclic compounds such as:
1-Oxa-2-azaspiro[2.5]octane: Similar in structure but contains an azaspiro ring, making it more suitable for applications involving nitrogen nucleophiles.
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: Differentiated by its methyl groups, which can affect its physical and chemical properties.
Uniqueness: The presence of the benzenesulfinyl group in this compound imparts unique reactivity and selectivity, making it a valuable compound in synthetic chemistry and various applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it an important subject of study in organic chemistry, with promising applications in medicine, biology, and materials science.
Properties
CAS No. |
21849-30-9 |
|---|---|
Molecular Formula |
C13H16O2S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C13H16O2S/c14-16(11-7-3-1-4-8-11)12-13(15-12)9-5-2-6-10-13/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI Key |
UDXFWGDPJGWYNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(O2)S(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)





![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
![Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-](/img/structure/B14716569.png)
![1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid](/img/structure/B14716574.png)
